1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile
Overview
Description
1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile is an organic compound characterized by a cyclobutane ring attached to a benzyloxy and methoxy substituted phenyl group, along with a nitrile group
Scientific Research Applications
1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Mode of Action
It is proposed that it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
For instance, compounds with benzyloxy and methoxyphenyl groups have been implicated in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The presence of the cyclobutanecarbonitrile group may influence its bioavailability and metabolic stability .
Result of Action
Based on its chemical structure, it may influence cellular processes such as signal transduction, enzyme activity, and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity .
Safety and Hazards
Preparation Methods
The synthesis of 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-benzyloxy-3-methoxybenzaldehyde and cyclobutanecarbonitrile.
Synthetic Routes: The key steps include the formation of the cyclobutane ring and the introduction of the nitrile group. This can be achieved through cycloaddition reactions and subsequent functional group transformations.
Reaction Conditions: The reactions are often carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity of the final product.
Industrial Production: For large-scale production, optimization of reaction conditions and the use of continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and catalysts (e.g., palladium on carbon for hydrogenation reactions).
Major Products: The major products depend on the specific reaction conditions but can include amines, carboxylic acids, and substituted aromatic compounds.
Comparison with Similar Compounds
1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(4-methoxyphenyl)-cyclobutanecarbonitrile and 1-(4-benzyloxyphenyl)-cyclobutanecarbonitrile share structural similarities.
Properties
IUPAC Name |
1-(3-methoxy-4-phenylmethoxyphenyl)cyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-21-18-12-16(19(14-20)10-5-11-19)8-9-17(18)22-13-15-6-3-2-4-7-15/h2-4,6-9,12H,5,10-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPQAGFOEXLJAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(CCC2)C#N)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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